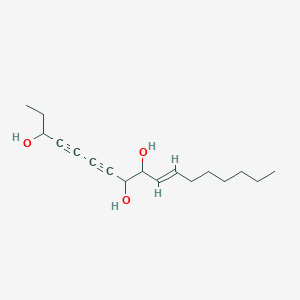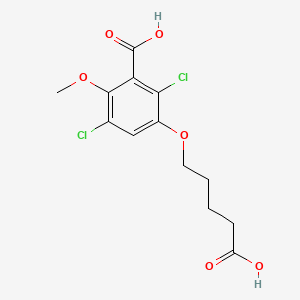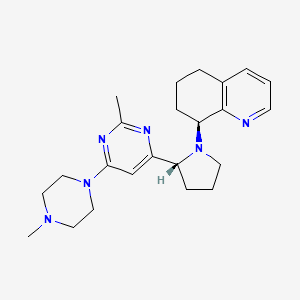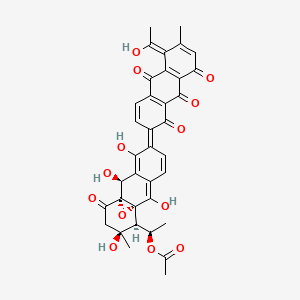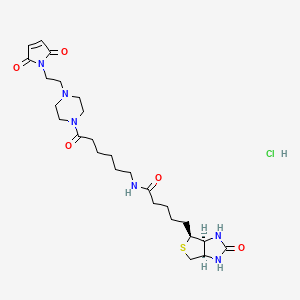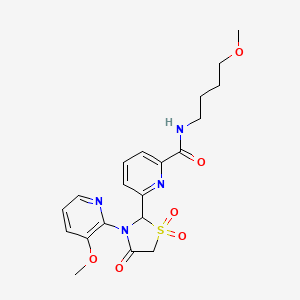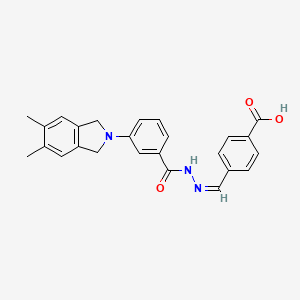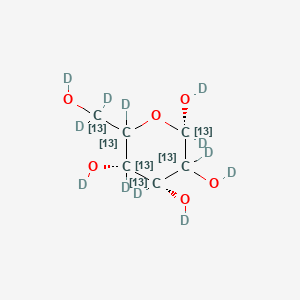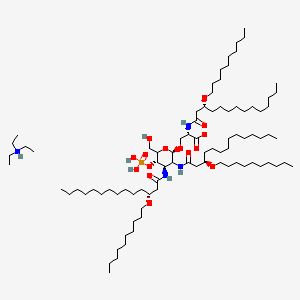
TLR4 agonist-1 (TEA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TLR4 agonist-1 (TEA): is a potent activator of Toll-like Receptor 4 (TLR4), a transmembrane receptor that plays a crucial role in the innate immune response. TLR4 agonist-1 (TEA) prompts the production of macrophage inflammatory protein-1 beta (MIP-1β) in RAW 264.7 and MM6 cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TLR4 agonist-1 (TEA) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of TLR4 agonist-1 (TEA) focuses on optimizing the yield and purity of the compound. This involves scaling up the synthetic routes, using high-efficiency reactors, and employing purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: TLR4 agonist-1 (TEA) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products: The major products formed from these reactions include modified versions of TLR4 agonist-1 (TEA) with enhanced stability and activity. These products are often tested for their biological efficacy and safety .
Applications De Recherche Scientifique
Chemistry: In chemistry, TLR4 agonist-1 (TEA) is used as a model compound to study the structure-activity relationships of TLR4 agonists. Researchers investigate how modifications to the compound’s structure affect its ability to activate TLR4 and induce immune responses .
Biology: In biology, TLR4 agonist-1 (TEA) is used to study the mechanisms of innate immune activation. It helps researchers understand how TLR4 signaling pathways are triggered and how they contribute to immune responses against pathogens .
Medicine: In medicine, TLR4 agonist-1 (TEA) is explored for its potential as an immunotherapeutic agent. It is investigated for its ability to enhance the efficacy of vaccines and as a treatment for cancer and infectious diseases .
Industry: In the industry, TLR4 agonist-1 (TEA) is used in the development of new vaccine adjuvants. Its ability to enhance immune responses makes it a valuable component in vaccine formulations .
Mécanisme D'action
TLR4 agonist-1 (TEA) exerts its effects by binding to the TLR4 receptor on the surface of immune cells. This binding triggers the formation of a receptor complex that activates intracellular signaling pathways. The MyD88-dependent pathway leads to the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6). The TRAM/TRIF-dependent pathway results in the production of interferons and other immune mediators .
Comparaison Avec Des Composés Similaires
Monophosphoryl lipid A (MPL): A detoxified variant of lipopolysaccharide (LPS) that activates TLR4 and is used as a vaccine adjuvant.
Imiquimod: A TLR7 agonist used in the treatment of skin cancers and viral infections.
FP20 series: A new class of small-molecule TLR4 agonists with increased chemical stability and selective activity.
Uniqueness: TLR4 agonist-1 (TEA) is unique due to its potent activation of TLR4 and its ability to induce the production of MIP-1β in specific cell lines. This makes it a valuable tool for studying TLR4 signaling and developing new immunotherapeutic strategies .
Propriétés
Formule moléculaire |
C87H173N4O15P |
|---|---|
Poids moléculaire |
1546.3 g/mol |
Nom IUPAC |
(2S)-3-[(2R,4R,5S)-3,4-bis[[(3R)-3-decoxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxy-2-[[(3R)-3-decoxytetradecanoyl]amino]propanoate;triethylazanium |
InChI |
InChI=1S/C81H158N3O15P.C6H15N/c1-7-13-19-25-31-37-40-46-52-58-69(94-61-55-49-43-34-28-22-16-10-4)64-74(86)82-72(80(89)90)68-97-81-78(84-76(88)66-71(60-54-48-42-39-33-27-21-15-9-3)96-63-57-51-45-36-30-24-18-12-6)77(79(73(67-85)98-81)99-100(91,92)93)83-75(87)65-70(59-53-47-41-38-32-26-20-14-8-2)95-62-56-50-44-35-29-23-17-11-5;1-4-7(5-2)6-3/h69-73,77-79,81,85H,7-68H2,1-6H3,(H,82,86)(H,83,87)(H,84,88)(H,89,90)(H2,91,92,93);4-6H2,1-3H3/t69-,70-,71-,72+,73?,77-,78?,79-,81-;/m1./s1 |
Clé InChI |
FFLZJHQACIRPJU-MLBHIVEMSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@H](CC(=O)N[C@H]1[C@@H](C(O[C@H](C1NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)OC[C@@H](C(=O)[O-])NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OCCCCCCCCCC.CC[NH+](CC)CC |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OCC(C(=O)[O-])NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC.CC[NH+](CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


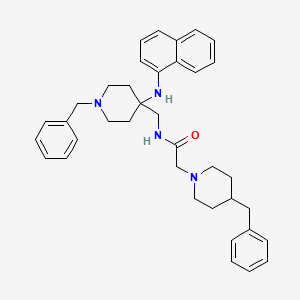
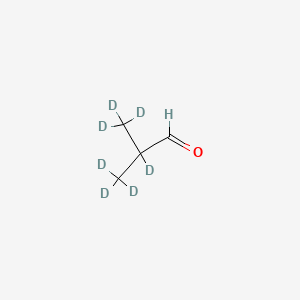
![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
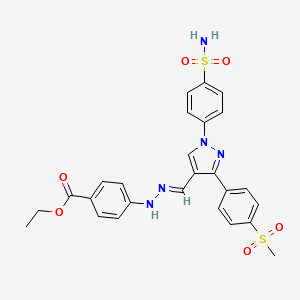
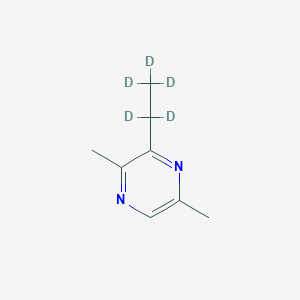
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)
